molecular formula C49H74N10O12 B1677126 Microcystin-LR CAS No. 101043-37-2

Microcystin-LR

Cat. No.: B1677126
CAS No.: 101043-37-2
M. Wt: 995.2 g/mol
InChI Key: ZYZCGGRZINLQBL-GWRQVWKTSA-N
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Description

Microcystin-LR is a potent hepatotoxin produced by cyanobacteria, commonly found in freshwater environments. It is one of the most toxic variants of microcystins, which are cyclic heptapeptides. The compound is known for its ability to inhibit protein phosphatases, leading to severe liver damage and other health issues in humans and animals .

Mechanism of Action

Microcystin-LR (MC-LR) is a toxin produced by cyanobacteria and is considered the most toxic among the microcystins . This article will discuss the mechanism of action of this compound, covering its target of action, mode of action, affected biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of MC-LR are protein phosphatase type 1 and type 2A (PP1 and PP2A) in the cytoplasm of liver cells . These enzymes play a crucial role in cellular processes such as cell growth and division. By inhibiting these enzymes, MC-LR disrupts normal cellular functions .

Mode of Action

MC-LR interacts with its targets (PP1 and PP2A) by binding directly to their catalytic centers, blocking the access of the substrate to the active site completely and leading to enzyme inhibition . This interaction results in an increase in the phosphorylation of proteins in liver cells .

Biochemical Pathways

The inhibition of PP1 and PP2A by MC-LR affects several biochemical pathways. It leads to the hyper-phosphorylation of proteins, which can disrupt normal cellular functions and lead to cytotoxic effects . These effects include decreased cell viability, induced autophagy, apoptosis, necrosis, altered cell cycle, and altered cell morphology .

Pharmacokinetics

It is known that mc-lr is chemically stable and can persist in the environment, posing a risk to aquatic and terrestrial ecosystems .

Result of Action

The action of MC-LR leads to a series of cytotoxic effects. These include decreased cell viability, induced autophagy, apoptosis, necrosis, altered cell cycle, altered cell morphology, abnormal cell migration and invasion, and genetic damage . These effects are related to the damage of various ultrastructures and functions such as cell membranes and mitochondria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MC-LR. Cyanobacteria, which produce MC-LR, prefer to live in water bodies such as lakes, ponds, reservoirs, and slow-moving streams . Factors such as light, temperature, and nutrient levels can affect the production of MC-LR . Furthermore, eutrophication in freshwater systems can lead to an increase in MC-LR contamination in groundwater and surface waters .

Biochemical Analysis

Biochemical Properties

Microcystin-LR interacts with various enzymes, proteins, and other biomolecules. It mainly functions by inhibiting the activity of the protein phosphatase-1 (PP1) and -2A (PP2A) . It was also found to bind to glucose-regulated protein 78 kDa (GRP78) .

Cellular Effects

This compound can induce a series of cytotoxic effects, including decreased cell viability, induced autophagy, apoptosis and necrosis, altered cell cycle, altered cell morphology, abnormal cell migration and invasion as well as leading to genetic damage . These effects were related to the damage of various ultrastructure and functions such as cell membranes and mitochondria .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It disrupts cell ultrastructure and function by inducing oxidative stress and inhibiting protein phosphatase activity . It was also found to suppress endoplasmic reticulum unfolded protein response (UPRER) signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It was found that short-term incubations at 25°C–35°C result in lower amounts of freely soluble microcystin than incubations at 20°C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it was found that MC-LR can induce a series of cytotoxic effects in rodents and zebrafish .

Metabolic Pathways

This compound is involved in various metabolic pathways. It disrupts cell ultrastructure and function by inducing oxidative stress and inhibiting protein phosphatase activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It was found that MC-LR can induce a series of cytotoxic effects, including damage to various ultrastructure and functions such as cell membranes and mitochondria .

Subcellular Localization

This compound is localized in various subcellular compartments. It was found in the connective tissue of the ovary and the testis, as well as in oocytes and degenerative spermatocyte-like structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Microcystin-LR involves complex peptide chemistry due to its cyclic heptapeptide structure. The process typically includes the following steps:

    Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the synthesis of peptides. The amino acids are sequentially added to a growing peptide chain anchored to a solid resin.

    Cyclization: After the linear peptide is synthesized, it is cyclized to form the heptapeptide ring. This step often requires specific conditions to ensure the correct formation of the cyclic structure.

    Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound is not common due to its toxicity and the complexity of its synthesis. it can be extracted from cyanobacterial cultures grown under controlled conditions. The extraction process involves:

    Cultivation: Cyanobacteria are cultivated in large bioreactors with optimal light, temperature, and nutrient conditions.

    Harvesting: The cyanobacterial biomass is harvested and lysed to release the intracellular microcystins.

    Purification: The crude extract is purified using chromatographic techniques to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Microcystin-LR undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can alter the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under mild conditions to prevent degradation of the peptide structure.

    Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

    Substitution: Various nucleophiles can be used for substitution reactions, often requiring specific catalysts and solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can have different biological activities and toxicities.

Scientific Research Applications

Environmental Monitoring

Detection in Water Supplies
Microcystin-LR is frequently monitored in drinking water sources due to its toxicity. Studies have shown varying concentrations in water supplies, with significant levels detected during certain seasons. For instance, a study in Egypt reported concentrations of 12.28 µg/L in winter and 9.8 µg/L in summer .

Table 1: Seasonal Variation of this compound Concentrations

SeasonConcentration (µg/L)
Winter12.28
Summer9.80

Toxicological Research

Hepatotoxicity Studies
this compound is primarily known for its hepatotoxic effects, leading to liver damage in various animal models. Research indicates that exposure to MC-LR can result in severe liver pathology, including necrosis and inflammation . In a controlled study, mice exposed to high doses of MC-LR exhibited significant liver alterations, highlighting the compound's toxicodynamics .

Table 2: Effects of this compound on Liver Health

Dose (µg/kg)Observed Effects
0No significant changes
200Mild liver pathology
1000Severe liver damage

Impact on Metabolic Functions

Recent studies have linked MC-LR exposure to metabolic dysfunctions, including dyslipidemia and fatty liver disease. A cross-sectional study indicated that serum levels of microcystins were positively associated with triglycerides and negatively with HDL cholesterol, suggesting a dose-response relationship .

Table 3: Association Between this compound Exposure and Blood Lipid Profiles

ParameterAssociation with MC-LR Exposure
TriglyceridesPositive
HDL CholesterolNegative

Bioremediation Strategies

Use of Biochar for MC-LR Removal
Biochar has emerged as an effective medium for removing microcystins from contaminated water. Recent studies demonstrated that biochar derived from various sources can adsorb significant amounts of MC-LR, with capacities ranging from 760 to 9000 µg/g depending on the type . This highlights biochar's potential as a cost-effective solution for water treatment.

Table 4: Adsorption Capacities of Different Biochars

Biochar SourceAdsorption Capacity (µg/g)
Bermudagrass-derived760 - 9000
Kentucky bluegrass2769

Agricultural Implications

Bioaccumulation in Crops
this compound can enter agricultural systems through irrigation with contaminated water or soil amendments containing cyanobacterial biomass. Studies have shown that this can lead to bioaccumulation in crops, posing risks to food safety and human health . The uptake mechanisms vary based on the method of introduction, with significant differences observed among various vegetables tested.

Table 5: Bioaccumulation Factors for Different Input Pathways

Input PathwayRoot Concentration Factor (RCF)
Irrigation with polluted waterHigh
Cultivation with polluted soilModerate
Application of cyanobacterial manureHighest

Comparison with Similar Compounds

Microcystin-LR is compared with other microcystins, such as Microcystin-RR and Microcystin-YR. These compounds share a similar cyclic heptapeptide structure but differ in their amino acid composition. This compound is unique due to its high toxicity and specific amino acid sequence, which includes leucine and arginine. Other similar compounds include:

    Microcystin-RR: Contains two arginine residues.

    Microcystin-YR: Contains tyrosine and arginine residues.

    Nodularin: A pentapeptide toxin produced by Nodularia species.

This compound’s unique structure and high toxicity make it a critical compound for studying cyanobacterial toxins and their effects on health and the environment .

Biological Activity

Microcystin-LR (MC-LR) is a potent cyanobacterial toxin produced primarily by the blue-green algae Microcystis aeruginosa. This compound has garnered significant attention due to its widespread occurrence in freshwater systems and its potential health impacts on aquatic organisms and humans. This article explores the biological activity of MC-LR, including its mechanisms of toxicity, effects on various organisms, and degradation pathways.

MC-LR is a cyclic peptide composed of several amino acids, including leucine (L) and arginine (R), which contribute to its name. The unique structure includes a side chain known as ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid), which is crucial for its biological activity. The toxicity of MC-LR is primarily attributed to its ability to inhibit protein phosphatases 1 and 2A, leading to cellular dysfunction and apoptosis in eukaryotic cells .

Toxicity in Fish and Invertebrates

Research indicates that MC-LR adversely affects various aquatic species, including fish and invertebrates. For instance, studies have shown that exposure to MC-LR can lead to:

  • Reduced Growth Rates : Fish exposed to MC-LR exhibited stunted growth and developmental abnormalities.
  • Histopathological Changes : Liver tissues showed signs of necrosis and fatty degeneration following exposure .

Impact on Algal Communities

MC-LR also influences phytoplankton dynamics by exerting allelopathic effects. It has been observed that MC-LR can inhibit the growth of non-toxic algal species, thereby altering community composition. A study reported that certain cyanobacterial extracts containing MC-LR inhibited the photosynthesis of green algae like Chlamydomonas sp., leading to cell discoloration and vacuolization .

Case Study 1: Effects on Sediment Bacterial Communities

A study investigated the impact of MC-LR on sediment bacterial communities under anaerobic conditions. The findings revealed:

  • Degradation Capacity : Specific bacterial strains demonstrated enhanced degradation capabilities for MC-LR over time.
  • Community Structure Changes : There was a significant shift in the diversity and composition of bacterial communities exposed to MC-LR compared to controls .

Case Study 2: Accumulation in Terrestrial Plants

Research highlighted the uptake of MC-LR by terrestrial plants irrigated with contaminated water. Notably, lettuce plants showed significant accumulation of MC-LR in their tissues, raising concerns about food safety and public health risks associated with agricultural practices .

Degradation Pathways

The degradation of MC-LR is crucial for mitigating its toxic effects in aquatic environments. Recent studies have identified various biological agents capable of degrading MC-LR:

  • Fungal Strains : A novel strain of Penicillium was found to effectively degrade MC-LR while inhibiting cyanobacterial growth. The study demonstrated that this strain could significantly reduce the concentration of MC-LR in laboratory settings .
Agent TypeDegradation EfficiencyNotes
Penicillium sp. GF3HighEffective against cyanobacteria
Bacterial StrainsModerateSpecific strains show varying capacities

Properties

IUPAC Name

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H74N10O12/c1-26(2)23-37-46(66)58-40(48(69)70)30(6)42(62)55-35(17-14-22-52-49(50)51)45(65)54-34(19-18-27(3)24-28(4)38(71-10)25-33-15-12-11-13-16-33)29(5)41(61)56-36(47(67)68)20-21-39(60)59(9)32(8)44(64)53-31(7)43(63)57-37/h11-13,15-16,18-19,24,26,28-31,34-38,40H,8,14,17,20-23,25H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,61)(H,57,63)(H,58,66)(H,67,68)(H,69,70)(H4,50,51,52)/b19-18+,27-24+/t28-,29-,30-,31+,34-,35-,36+,37-,38-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZCGGRZINLQBL-GWRQVWKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H74N10O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3031654
Record name Microcystin LR
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Molecular Weight

995.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Highly soluble in water, In ethanol, 1 mg/mL, In ethanol, dimethyl sulfoxide, and dimethylformamide, 10 mg/mL
Record name Microcystin-LR
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Density

1.29 g/ cu cm
Record name Microcystin-LR
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Mechanism of Action

Microcystin-LR was found to be a potent inhibitor of eukaryotic protein serine/threonine phosphatases 1 and 2A both in vitro and in vivo. Such substances are considered to be non-phorbol ester (TPA) type tumor promoters., In three experiments in rats, Microcystin-LR promoted preneoplastic lesions of the liver. In a study in mice, microcystins promoted preneoplastic foci in the colon and a limited subchronic study with microcystin-LR resulted in persistent neoplastic nodules in mouse liver. Strong evidence supports a plausible tumor promoter mechanism for these liver toxins. This mechanism is mediated by the inhibition of protein phosphatases 1 and 2A, an effect observed in rodents as well as in primary hepatocytes in vitro. The resulting hyperphosphorylation of intracellular protein leads to disruption of intermediate filaments that form the cellular scaffold in human and rodent hepatocytes. These toxins modulate the expression of oncogenes, early-response genes and of the cytokine, tumor necrosis factor alpha, and affect cell division, cell survival and apoptosis., Microcystins (MCs) are hepatotoxic cyclic peptides, and microcystin-LR (MCLR) is one of the most abundant and toxic congeners. MCLR-induced hepatotoxicity occurs through specific inhibition of serine/threonine protein phosphatases 1 and 2A, which leads to hyperphosphorylation of many cellular proteins. This eventually results in cytoskeletal damage, loss of cell morphology, and the consequent cell death. It is generally accepted that inhibition of protein phosphatases is the main mechanism associated with the potential tumor-promoting activities of MCs. MCs can induce excessive formation of reactive oxygen and nitrogen species, which results in DNA damage. Although MCLR is not a bacterial mutagen, in mammalian cells it can induce mutations, as predominantly large deletions, and it has clastogenic actions. Although MCLR disrupts the mitotic spindle, its aneugenic activity has not been studied in detail. MCLR interferes with DNA damage repair processes, which contribute to genetic instability. Furthermore, MCLR increases expression of early response genes, including proto-oncogenes, and genes involved in responses to DNA damage and repair, cell-cycle arrest, and apoptosis. However, published data on the genotoxicity and carcinogenicity of MCs have been contradictory..., Microcystin-LR (MC-LR), a potent hepatotoxin produced by certain bloom-forming cyanobacteria, covalently binds to serine/threonine protein phosphatases and acts as an efficient inhibitor of this group of enzymes. MC-LR induces oxidative stress and the unfolded protein response in multiple cell types, leading to apoptosis through the mitochondrial and endoplasmic reticulum pathways. Histologic lesions of acute MC-LR toxicosis exhibit membrane blebbing, cell rounding and dissociation, indicating that this toxin may exert hepatotoxic effects by causing cytoskeletal disruption. Both in vivo and in vitro studies have revealed that exposure of human, mouse, or rat hepatocytes to MC-LR induces the rearrangement or collapse of the three components of the cytoskeleton. In addition, multiple cytoskeletal and cytoskeleton-associated proteins have been found to be affected by MC-LR ..., Microcystins are a group of toxins produced by freshwater cyanobacteria. Uptake of microcystin-leucine arginine (MC-LR) by organic anion transporting polypeptide 1B2 in hepatocytes results in inhibition of protein phosphatase 1A and 2A, and subsequent cell death. Studies performed in primary rat hepatocytes demonstrate prototypical apoptosis after MC-LR exposure; however, no study has directly tested whether apoptosis is critically involved in vivo in the mouse, or in human hepatocytes. MC-LR (120 ug/kg) was administered to C57BL/6J mice and cell death was evaluated by alanine aminotransferase (ALT) release, caspase-3 activity in the liver, and histology. Mice exposed to MC-LR had increases in plasma ALT values, and hemorrhage in the liver, but no increase in capase-3 activity in the liver. ...
Record name Microcystin-LR
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Color/Form

Solid, clear film, White solid

CAS No.

101043-37-2
Record name Microcystin-LR
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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